molecular formula C7H3ClN2O2S B3262008 2-Chloro-4-nitrobenzo[d]thiazole CAS No. 3507-30-0

2-Chloro-4-nitrobenzo[d]thiazole

Cat. No.: B3262008
CAS No.: 3507-30-0
M. Wt: 214.63 g/mol
InChI Key: ROOKGSGAHAQZJW-UHFFFAOYSA-N
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Description

Contextualization of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the field of heterocyclic chemistry. nih.govnih.gov This privileged structure is not merely of academic interest; it is a recurring motif in a multitude of natural products and synthetic compounds with significant practical applications. nih.gov The unique arrangement of sulfur and nitrogen atoms within the five-membered thiazole ring imparts distinct chemical and physical properties, making benzothiazole derivatives highly sought after in diverse areas of scientific inquiry. nih.gov

In medicinal chemistry, benzothiazoles are recognized for their broad and potent pharmacological activities. nih.gov Derivatives of this core structure have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govnih.gov The structural versatility of the benzothiazole nucleus allows for extensive modification, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new therapeutic candidates. nih.gov Beyond pharmaceuticals, benzothiazole derivatives are integral to the development of advanced materials, finding use as dyes, corrosion inhibitors, and components in polymer chemistry.

Importance of Specific Substitution Patterns in Benzothiazole Derivatives

The chemical behavior and biological efficacy of a benzothiazole derivative are profoundly influenced by the nature and position of its substituents. The introduction of different functional groups onto the benzothiazole framework can dramatically alter its electronic properties, reactivity, and interaction with biological targets. For instance, substitutions at the C-2 and C-6 positions have been identified as particularly crucial for modulating biological activity.

Halogenated benzothiazoles, particularly those containing chlorine, are of significant interest. The chloro group, being electronegative, acts as a good leaving group in nucleophilic substitution reactions, especially at the C-2 position. This reactivity provides a versatile handle for synthetic chemists to introduce a wide array of other functional groups, thereby creating diverse molecular libraries for further investigation.

The presence of a nitro group, a strong electron-withdrawing substituent, further modifies the electronic landscape of the benzothiazole ring. When a nitro group is present, it deactivates the benzene ring towards electrophilic substitution but, more importantly, it activates the molecule for nucleophilic aromatic substitution. In a compound like 2-Chloro-4-nitrobenzo[d]thiazole, the combined electron-withdrawing effects of the nitro group and the thiazole ring are expected to make the chlorine atom at the C-2 position highly susceptible to displacement by nucleophiles. This anticipated reactivity makes such compounds valuable intermediates in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKGSGAHAQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663383
Record name 2-Chloro-4-nitro-1,3-benzothiazole
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Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-30-0
Record name 2-Chloro-4-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Nitrobenzo D Thiazole and Its Precursors

Historical and Current Approaches to Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensations to modern catalyzed reactions.

Cyclization Reactions in Benzothiazole Scaffold Construction

The formation of the benzothiazole ring system is predominantly achieved through cyclization reactions. A widely employed method involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govmdpi.com For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes can be facilitated by catalysts like hydrogen peroxide/hydrochloric acid or samarium triflate, the latter offering a reusable and greener alternative. nih.gov

Another significant approach is the intramolecular cyclization of thioamides. nih.gov For example, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C(aryl)-S bond formation, catalyzed by a BINAM–Cu(II) complex, to yield 2-substituted benzothiazoles. indexcopernicus.com Radical cyclization of thioformanilides induced by chloranil (B122849) under irradiation also provides an efficient route to these compounds. nih.gov The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective strategy, particularly for the synthesis of 6-substituted benzothiazoles. researchgate.net

Modern methods have expanded the toolkit for benzothiazole synthesis to include multi-component reactions. A three-component reaction of nitroarenes, alcohols, and sulfur powder can produce 2-substituted benzothiazoles in good yields. organic-chemistry.org Similarly, a copper-promoted [3 + 1 + 1]-type cyclization allows for the selective construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, elemental sulfur, and N-tosylhydrazones. organic-chemistry.org

Strategies Involving Aniline (B41778) Derivatives and Thiocyanate (B1210189) Reagents

A classical and versatile method for synthesizing 2-aminobenzothiazoles involves the reaction of aniline derivatives with a thiocyanate source, followed by cyclization. This approach, often referred to as the Hugershoff reaction, typically utilizes potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN) in the presence of an oxidizing agent like bromine. indexcopernicus.comresearchgate.netrjpbcs.com For example, p-substituted anilines can be cyclized into 2-amino-6-substituted benzothiazoles using sodium thiocyanate and sulfuric acid as a catalyst. indexcopernicus.comresearchgate.net This method is adaptable for producing various substituted 2-aminobenzothiazoles, including those with fluoro and chloro substituents. indexcopernicus.comresearchgate.net

The reaction proceeds through the formation of an intermediate thiourea (B124793) from the aniline and thiocyanate, which then undergoes oxidative cyclization to form the benzothiazole ring. researchgate.net Variations of this method include the use of different catalysts and reaction conditions to optimize yields and accommodate a range of substituents on the aniline starting material. indexcopernicus.comresearchgate.netrjpbcs.com

Targeted Synthesis of 2-Chloro-4-nitrobenzo[d]thiazole and Isomeric Analogs

The synthesis of the specifically substituted this compound requires precise control over the introduction of the chloro and nitro groups onto the benzothiazole core or a precursor molecule.

Nitration and Halogenation Strategies on Benzothiazole Cores

Direct functionalization of the pre-formed benzothiazole ring is a common strategy. Nitration of benzothiazole is a key step in introducing the nitro group. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid. youtube.com The reaction proceeds via the formation of the nitronium ion (NO2+), a potent electrophile that attacks the aromatic ring. youtube.com A quantitative study on the nitration of benzothiazole has been conducted to understand the regioselectivity and reaction kinetics. rsc.org

Halogenation, specifically chlorination, of the benzothiazole ring can be achieved through various methods. For instance, direct iodination of electron-deficient benzothiazoles has been accomplished under strong oxidative and acidic conditions, leading to a mixture of iodinated products. acs.org While direct chlorination methods exist, they often lead to a mixture of isomers. Vanadium-dependent haloperoxidases represent a biocatalytic approach for the halogenation of aminothiazoles, offering a milder and potentially more selective alternative. nih.gov

For the synthesis of this compound, a potential route could involve the nitration of 2-chlorobenzothiazole (B146242) or the chlorination of 4-nitrobenzothiazole. However, controlling the regioselectivity of these reactions to obtain the desired 2,4-disubstituted product can be challenging and may require specific reaction conditions or the use of protecting groups.

Synthesis via Functionalized Aniline Intermediates (e.g., 2-chloro-4-nitroaniline)

A more controlled and often preferred method for synthesizing this compound involves starting with a pre-functionalized aniline derivative, such as 2-chloro-4-nitroaniline (B86195). This intermediate already contains the desired chloro and nitro groups in the correct positions on the benzene (B151609) ring.

The synthesis of 2-chloro-4-nitroaniline itself can be achieved through several routes. One common method is the chlorination of 4-nitroaniline. chemicalbook.com Another approach involves the aminolysis of 3,4-dichloronitrobenzene, where one of the chloro groups is displaced by an amino group. chemicalbook.com

Once 2-chloro-4-nitroaniline is obtained, it can be converted into the corresponding 2-amino-4-nitro-thiophenol. This thiophenol can then undergo cyclization with a suitable one-carbon synthon to form the thiazole (B1198619) ring. For example, reaction with carbon disulfide or a related reagent can lead to the formation of the 2-mercapto derivative, which can then be converted to the 2-chloro derivative.

Alternatively, a process analogous to the synthesis of 4-chloro-2-hydroxybenzothiazole could be adapted. This involves the diazotization of a 2-amino-4-chlorobenzothiazole (B128024) hydrohalide followed by hydrolysis. google.com A similar sequence starting from a 2-amino-4-nitrobenzothiazole derivative could potentially yield the target compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of benzothiazole derivatives, aiming to reduce environmental impact and improve safety. bohrium.com This involves the use of greener solvents, catalysts, and reaction conditions.

Several green synthetic methods for benzothiazoles have been reported. nih.govbohrium.com These include:

Catalyst-free reactions: Some condensation reactions of 2-aminothiophenol with benzoic acid derivatives can proceed without a catalyst under solvent-free conditions, offering an economical and time-saving approach. mdpi.com

Use of green solvents: Water has been successfully employed as a solvent for the one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols. rsc.org

Microwave-assisted synthesis: The condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation provides a rapid and efficient route to 2-chloromethyl-benzothiazole. nih.gov Similarly, the reaction of ortho-aminothiophenol with fatty acids using P4S10 as a catalyst can be achieved under microwave irradiation in a solvent-free manner. mdpi.com

Biocatalysis: The use of enzymes, such as laccases, to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes represents an environmentally friendly approach. nih.gov

Reusable catalysts: Heterogeneous catalysts like SnP2O7 have been shown to be effective and reusable for the synthesis of benzothiazoles, offering high yields and short reaction times. mdpi.com

Use of CO2 as a raw material: The cyclization of 2-aminobenzenethiol compounds with carbon dioxide and a hydrosilane, catalyzed by an acetate-based ionic liquid, presents a sustainable route to benzothiazoles. nih.govnih.gov

These green chemistry approaches offer promising avenues for the more sustainable production of this compound and other benzothiazole derivatives, minimizing waste and the use of hazardous materials.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound and its precursors is critically dependent on the meticulous optimization of reaction conditions and the implementation of effective isolation and purification procedures. The primary goals of optimization are to maximize product yield, minimize reaction times, and ensure high purity of the final compound. Research in this area focuses on systematically varying parameters such as solvents, catalysts, temperature, and reaction times.

Detailed research findings indicate that the choice of solvent and base is paramount in the synthesis of related thiazole amine derivatives. In a model reaction to synthesize N-(substituted phenyl)-substituted thiazol-2-amine, various solvents and bases were screened to determine the optimal conditions. nanobioletters.com The use of N,N-dimethylformamide (DMF) as a solvent in conjunction with potassium carbonate as a base was found to provide the best results, yielding the desired product in the 65–95% range. nanobioletters.com Other solvents like ethanol (B145695), toluene, and methanol (B129727) were found to be less efficient. nanobioletters.com

Table 1: Screening of Reaction Conditions for a Model Thiazole Synthesis nanobioletters.com

EntrySolventBaseYield (%)
1EthanolSodium AcetateLow
2ToluenePotassium CarbonateLow
3MethanolAmmonium AcetateBetter
4DMFPotassium Carbonate65-95

Similarly, the optimization of oxidative cyclization reactions, a key step in forming fused heterocyclic systems like benzothiazoles, demonstrates the impact of temperature and the choice of oxidant. In the synthesis of a benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govresearchgate.nettriazole derivative, initial attempts using hydrogen peroxide in aqueous ethanol at room temperature only resulted in the disulfide intermediate. nih.gov However, by increasing the temperature to 80 °C, a complete conversion to the desired tricyclic product was achieved within 16 hours, with an isolated yield of 78%. nih.gov This highlights the crucial role of thermal energy in overcoming the activation barrier for the intramolecular cyclization step.

Table 2: Optimization of Oxidative Cyclization Conditions nih.gov

EntryOxidantSolventTemperature (°C)Time (h)ResultYield (%)
1H₂O₂aq. EthanolRoom Temp.-Formation of Disulfide Intermediate-
2H₂O₂aq. Ethanol8016Complete Conversion to Product78

The progress of these reactions is typically monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to ensure the reaction goes to completion. nih.govnih.gov

Once the reaction is complete, the isolation and purification of the target compound are critical for obtaining a high-purity product. A variety of procedures are employed depending on the physical and chemical properties of the product. Common isolation techniques include:

Filtration: The crude product is often precipitated from the reaction mixture by cooling or pouring it onto crushed ice. The resulting solid is then collected by filtration. nih.govresearchgate.net

Washing: The filtered solid is typically washed with various solutions to remove impurities. For instance, washing with dilute hydrochloric acid removes basic impurities, while a sodium bicarbonate solution can remove acidic residues. nih.govchemicalbook.com

Solvent Extraction: For products that are soluble in organic solvents, the reaction mixture is treated with an organic solvent (e.g., methylene (B1212753) dichloride) and water. The organic layer containing the product is separated, washed, and dried over a drying agent like sodium sulfate. chemicalbook.com

Distillation: Volatile products can be purified by distillation, often under reduced pressure to prevent thermal decomposition. google.com

Recrystallization: This is a common final purification step where the crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals. nih.gov

Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is the method of choice for separating the desired product from byproducts and unreacted starting materials. nih.gov

The purity of the final isolated compound is often confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). google.com

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Nitrobenzo D Thiazole

Nucleophilic Aromatic Substitution Reactions at C-2 and C-4 Positions

The presence of both a chloro and a nitro group on the benzothiazole (B30560) ring system activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the elaboration of the 2-Chloro-4-nitrobenzo[d]thiazole scaffold.

Reactivity of the Chloro Substituent Towards Various Nucleophiles

The chlorine atom at the C-2 position of the benzothiazole ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities into the molecule. The reaction proceeds through a classic SNAr mechanism, where the electron-withdrawing nitro group helps to stabilize the intermediate Meisenheimer complex.

Common nucleophiles employed in these transformations include amines, thiols, and alkoxides. For instance, the reaction with primary and secondary amines leads to the formation of 2-aminobenzothiazole (B30445) derivatives. nih.govresearchgate.net Similarly, treatment with thiols or their corresponding thiolates results in the synthesis of 2-thioether-substituted benzothiazoles. chemrxiv.org The choice of solvent and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's efficiency and outcome. researchgate.net

Table 1: Nucleophilic Substitution at C-2 of this compound
NucleophileReagent ExampleProduct TypeReference
AminesPrimary/Secondary Amines2-Aminobenzothiazole derivatives nih.govresearchgate.net
ThiolsThiols/Thiolates2-Thioether-benzothiazole derivatives chemrxiv.org
HydrazineHydrazine Hydrate2-Hydrazinobenzothiazole derivatives niscpr.res.in

Reactivity and Displacement of the Nitro Group

While the chloro group at C-2 is the more common site for nucleophilic attack, under certain conditions, the nitro group at the C-4 position can also be displaced. This reactivity is less frequently exploited but offers an alternative pathway for functionalization. The displacement of a nitro group typically requires strong nucleophiles and often more forcing reaction conditions compared to the displacement of the chloro substituent.

Reduction Chemistry of the Nitro Group

The nitro group at the C-4 position is readily reduced to an amino group, opening up a vast landscape of subsequent chemical transformations. This reduction is a key step in the synthesis of many biologically active and industrially important benzothiazole derivatives. nih.govmdpi.com

Conversion to Amino-Benzothiazole Derivatives

A variety of reducing agents can be employed to convert the nitro group to an amine. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgd-nb.infoscispace.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium borohydride (B1222165) in the presence of iron(II) chloride has been shown to selectively reduce the nitro group without affecting other reducible moieties. d-nb.info

Table 2: Reagents for the Reduction of the Nitro Group
Reagent/SystemConditionsProductReference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)Hydrogen gas4-Aminobenzothiazole derivative wikipedia.org
Iron/Acetic AcidReflux4-Aminobenzothiazole derivative wikipedia.org
Tin(II) ChlorideAcidic medium4-Aminobenzothiazole derivative wikipedia.org
Sodium Borohydride/Iron(II) Chloride-4-Aminobenzothiazole derivative d-nb.info

Subsequent Functionalization of the Amino Moiety

The resulting 4-aminobenzothiazole derivative is a versatile intermediate for further functionalization. The primary amino group can undergo a wide range of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form Schiff bases. researchgate.netnih.gov For example, acylation with chloroacetyl chloride furnishes an intermediate that can be further reacted with various amines or other nucleophiles to build more complex molecular architectures. nih.govniscpr.res.in These subsequent modifications are crucial for tuning the biological and material properties of the final compounds.

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring System

The benzothiazole ring system, particularly when substituted with electron-withdrawing groups like chloro and nitro, is generally deactivated towards electrophilic aromatic substitution. udayton.edudoubtnut.com The electron-poor nature of the aromatic ring makes it less susceptible to attack by electrophiles. Therefore, direct electrophilic substitution on the benzene (B151609) ring of this compound is challenging and not a commonly employed synthetic strategy. Any potential electrophilic attack would be directed to the less deactivated positions, but such reactions typically require harsh conditions and may lead to a mixture of products or decomposition.

Oxidative Transformations of the Thiazole (B1198619) Ring

The benzothiazole scaffold, while aromatic, can undergo oxidative transformations under specific conditions, leading to the cleavage of the thiazole ring. For this compound, the presence of the electron-withdrawing nitro group is anticipated to influence the reactivity of the heterocyclic ring towards oxidizing agents.

A notable oxidative transformation applicable to benzothiazole derivatives is the ring-opening reaction to form acylamidobenzene sulfonate esters. This reaction has been demonstrated using magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. Although this compound has not been explicitly reported as a substrate in these studies, the established mechanism provides a strong basis for predicting its behavior. The proposed pathway involves the initial coordination of the thiazole nitrogen to the magnesium ion, which acts as a Lewis acid, thereby increasing the electrophilicity of the C2 carbon. This is followed by a nucleophilic attack of water, leading to the opening of the thiazole ring and the formation of a thiol intermediate. Subsequent oxidation of this thiol by MMPP and reaction with the alcohol solvent yields the final sulfonate ester product.

The 2-chloro and 4-nitro substituents on the benzothiazole ring are expected to significantly impact this transformation. The potent electron-withdrawing nature of the nitro group at the 4-position would further enhance the electrophilicity of the C2 carbon, likely accelerating the initial nucleophilic attack by water and promoting the ring-opening process.

ReactantsOxidizing AgentSolventProduct TypeRef.
Benzothiazole DerivativesMagnesium Monoperoxyphthalate (MMPP)Alcohols (e.g., Methanol)Acylamidobenzene Sulfonate Esters
2-Thiazolethionesm-Chloroperoxybenzoic acid (m-CPBA)Not specifiedThiazoliums mdpi.com

Table 1: Examples of Oxidative Transformations of Thiazole Derivatives.

Other oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), are known to oxidize sulfur-containing heterocycles. For instance, m-CPBA has been effectively used for the oxidation of thiazolethiones to thiazoliums. mdpi.com While specific studies on the reaction of this compound with such oxidants are not extensively documented, it is plausible that oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could occur, or that under harsher conditions, ring cleavage might be induced.

Chemo- and Regioselectivity in Multi-functionalized Benzothiazole Derivatives

The presence of multiple reactive sites in this compound makes the study of its chemo- and regioselectivity in reactions crucial. The molecule possesses an electrophilic C2 carbon attached to a good leaving group (chloride), and an electron-deficient benzene ring.

The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. This high regioselectivity is a consequence of the combined electron-withdrawing effects of the thiazole nitrogen atom and the nitro group at the 4-position, which strongly activate the C2 carbon towards nucleophilic attack. The chloride ion is an excellent leaving group in this context.

The nitro group at the 4-position plays a critical role in stabilizing the intermediate formed during the SNAr reaction, known as a Meisenheimer complex. The negative charge introduced by the attacking nucleophile can be delocalized onto the nitro group through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.

A variety of nucleophiles can be employed to displace the C2-chloro substituent, leading to the synthesis of a diverse range of 2-substituted-4-nitrobenzothiazoles. This high regioselectivity makes this compound a valuable building block in organic synthesis.

Nucleophile TypeExample NucleophileProduct TypeRef.
N-NucleophilesAmines (e.g., anilines)2-Amino-4-nitrobenzothiazoles researchgate.net
O-NucleophilesAlkoxides (e.g., sodium methoxide)2-Alkoxy-4-nitrobenzothiazoles
S-NucleophilesThiols (e.g., thiophenols)2-Thioether-4-nitrobenzothiazoles

Table 2: Representative Nucleophilic Substitution Reactions on 2-Chloro-nitro-substituted Benzothiazoles.

Reactions with N-nucleophiles, such as primary and secondary amines, readily proceed at the C2 position to yield 2-aminobenzothiazole derivatives. Similarly, O-nucleophiles like alkoxides and S-nucleophiles such as thiols selectively attack the C2 carbon to form the corresponding 2-alkoxy and 2-thioether derivatives, respectively.

While the benzene ring is also electron-deficient due to the nitro group, nucleophilic attack on the aromatic ring is significantly less favored compared to the highly activated C2 position of the thiazole moiety. Conversely, electrophilic aromatic substitution on the benzene ring is highly disfavored due to the strong deactivating nature of the nitro group and the fused thiazole ring.

Derivatization Strategies and Design of Novel Benzothiazole Scaffolds

Synthesis of Substituted 2-Chloro-4-nitrobenzo[d]thiazole Analogs

The generation of analogs from this compound primarily involves the nucleophilic substitution of the C-2 chloro group. This reaction is facilitated by the electron-withdrawing nature of the fused nitro-aromatic ring system. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, leading to a diverse library of 2-substituted-4-nitrobenzothiazole derivatives.

The reaction with amines or ammonia (B1221849) yields 2-amino-4-nitrobenzothiazole derivatives, which are crucial intermediates for further functionalization, such as the synthesis of Schiff bases. nih.gov Similarly, reaction with thiols results in the formation of 2-thioether-substituted benzothiazoles. This type of reaction is analogous to the well-documented reaction of similar chloro-nitro-heterocyclic compounds, like 4-chloro-7-nitrobenzofurazan, with thiol compounds. youtube.com The use of alcohols in the presence of a base (to form alkoxides) allows for the synthesis of 2-alkoxy-4-nitrobenzothiazole analogs, also known as ethers. openstax.orgyoutube.com

These fundamental substitution reactions provide access to a wide range of analogs with modified electronic and steric properties, which is the first step in exploring their potential applications.

Table 1: Examples of Analog Synthesis via Nucleophilic Substitution

NucleophileReagent TypeResulting Analog Structure
AmineR-NH₂2-(Alkyl/Aryl)amino-4-nitrobenzo[d]thiazole
ThiolR-SH2-(Alkyl/Aryl)thio-4-nitrobenzo[d]thiazole
AlcoholR-OH (with base)2-(Alkoxy/Aryloxy)-4-nitrobenzo[d]thiazole

Condensation Reactions and Formation of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a highly important class of compounds in coordination chemistry and are known for their diverse biological activities. youtube.comguidechem.com The synthesis of Schiff bases from the this compound scaffold requires a two-step process: initial conversion to the corresponding 2-amino derivative, followed by condensation with a carbonyl compound.

The foundational step is the conversion of this compound to 2-amino-4-nitrobenzo[d]thiazole through nucleophilic substitution with ammonia. nih.gov The resulting 2-aminobenzothiazole (B30445) derivative can then undergo a condensation reaction with various aldehydes or ketones. guidechem.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. youtube.com

For instance, substituted 2-aminobenzothiazoles have been condensed with a range of aromatic aldehydes to produce novel Schiff bases. youtube.comnih.gov One study detailed the synthesis of Schiff bases from 2-amino-6-chloro benzothiazole (B30560) and o-Vanillin. nih.gov Another reported the reaction of 4,6-difluoro-2-amino benzothiazole with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) and 3,4-dimethoxy benzaldehyde. youtube.com These examples demonstrate a versatile and generalizable method for creating a library of Schiff base derivatives from the core benzothiazole structure.

Table 2: Examples of Synthesized Benzothiazole Schiff Bases

Benzothiazole ReactantAldehyde ReactantReference
6-bromo-4-fluoro-2-aminobenzothazolAromatic benzaldehydes youtube.com
2-amino-6-chloro benzothiazoleo-Vanillin nih.gov
Substituted 2-amino benzothiazolesVarious substituted benzaldehydes nih.gov
4,6-difluoro-2-amino benzothiazole4-(dimethyl amino)benzaldehyde youtube.com
4-chloro-6-nitro-2-amino-1,3-benzothiazoleVarious aromatic aldehydes

Benzothiazole-derived Schiff bases are excellent ligands for coordinating with transition metal ions. The nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the azomethine group can act as donor atoms, forming stable chelate complexes with metals.

Research has shown the successful complexation of these Schiff bases with a variety of transition metal ions, including Cobalt(II), Nickel(II), Copper(II), Cadmium(II), Chromium(III), and Iron(III). chemspider.com The reaction typically involves mixing the Schiff base ligand with a metal salt (e.g., metal chloride) in a suitable solvent. libretexts.org Spectroscopic and magnetic susceptibility studies have been used to characterize the resulting metal complexes, often revealing octahedral geometries. chemspider.comlibretexts.org For example, complexes of the type [ML₂Cl₂] or [ML₂Cl(OH)] have been proposed, where 'M' is the metal ion and 'L' is the bidentate Schiff base ligand. nih.govchemspider.com The formation of these metal complexes significantly alters the physicochemical properties of the parent Schiff base, which can lead to novel applications.

Molecular Hybridization Approaches Utilizing the Benzothiazole Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better efficacy, or a more desirable pharmacokinetic profile compared to the individual components. synquestlabs.com The benzothiazole scaffold is an excellent candidate for inclusion in such hybrids due to its wide range of reported biological activities. chemicalbook.com

One common hybridization technique is "clubbing," where the benzothiazole core is joined with another heterocyclic system known for its own pharmacological effects. For example, thiazole has been linked with other five-membered heterocycles like pyrazole (B372694) and 2-pyrazoline (B94618) to create hybrid compounds with significant antimicrobial potential. The linkage between the moieties can be a simple bond or a flexible linker, often achieved through reactions involving the active sites on each component, such as the C-2 position of the benzothiazole.

Introduction of Diverse Heterocyclic Moieties onto the Benzothiazole Scaffold

Expanding on the concept of hybridization, a key strategy involves the direct attachment of various other heterocyclic rings to the benzothiazole core. The reactivity of the 2-chloro group in this compound is pivotal for this approach. It allows for nucleophilic substitution by a nitrogen atom contained within another heterocyclic ring, effectively linking the two systems.

This method has been used to synthesize complex molecules where the benzothiazole unit is appended to other important heterocycles. For example, 2-aminobenzothiazole can be used as a building block in reactions that form more complex, fused heterocyclic systems like 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. chemicalbook.com Furthermore, multi-component reactions offer an efficient pathway to build complex structures in a single step. A four-component reaction involving 2-aminobenzothiazole, an aldehyde, an acetylenedicarboxylate, and a cyclic amine has been shown to produce functionalized 2-pyrrolidinones that incorporate the benzothiazole unit. chemspider.com These synthetic strategies highlight the versatility of the benzothiazole scaffold in creating structurally diverse and complex molecules.

Structure-Based Design Principles for Targeted Derivatization

Modern drug discovery and materials science increasingly rely on rational, structure-based design principles to guide the synthesis of new molecules. This approach moves beyond random screening by using an understanding of the relationship between a molecule's three-dimensional structure and its function (Structure-Activity Relationship, or SAR).

For benzothiazole derivatives, this involves designing specific substitutions that are predicted to enhance a desired property, such as binding to a biological target. Computational tools like molecular docking and molecular dynamics simulations are central to this process. Molecular docking, for instance, can predict how a designed benzothiazole analog might fit into the active site of an enzyme. It can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the molecule within the binding site.

This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be active, making the derivatization process more efficient and targeted. By understanding how changes in the substitution pattern on the benzothiazole ring affect its interaction with a target, researchers can rationally design novel analogs with optimized activity.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Nitrobenzo D Thiazole Derivatives

Comprehensive NMR Spectroscopy for Complex Structural Assignments (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-chloro-4-nitrobenzo[d]thiazole derivatives in solution. researchgate.netnih.gov Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can piece together the molecular framework, identify substituent positions, and probe the electronic environment of the nuclei. researchgate.netnih.govnih.gov

For instance, in derivatives of 2-chloro-4-nitrobenzoic acid, the aromatic protons typically appear in the region of δ 6.58–8.58 ppm in the ¹H NMR spectrum. nih.gov The specific chemical shifts are influenced by the nature and position of other substituents on the benzothiazole (B30560) ring. nih.gov For example, in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the two aromatic protons of the 2-chloro-4-nitro benzoic acid moiety appear around δ 8.50 ppm and δ 7.50 ppm. nih.gov The NH protons of the sulfonamide and amide groups in these compounds show distinct singlets at δ 3.37–4.08 ppm and δ 10.19–10.81 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov In 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, carbon signals are observed in a broad region from δ 17.72 to 168.51 ppm. nih.gov The chemical shifts of specific carbons, such as the carbonyl carbon and the carbons attached to the nitro and chloro groups, are diagnostic for confirming the structure. chemicalbook.com

Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning complex spectra, especially for highly substituted derivatives. researchgate.net These experiments reveal correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon couplings (HMBC), allowing for the definitive placement of substituents and the elucidation of the complete molecular structure. researchgate.net

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H (Aromatic)6.5 - 8.6Influenced by substituent effects.
¹H (NH)3.3 - 10.9Varies with chemical environment (e.g., sulfonamide vs. amide).
¹³C (Aromatic)115 - 160Provides information on the carbon framework.
¹³C (Carbonyl)~168Diagnostic for amide and carboxylic acid derivatives.

Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives.

Detailed Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.netnih.govresearchgate.net These methods are particularly useful for identifying functional groups and probing the bonding within this compound and its derivatives. researchgate.netnih.gov

A key feature in the IR spectra of these compounds is the presence of strong absorption bands corresponding to the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

For derivatives containing amide functionalities, characteristic bands for the N-H stretch are observed between 3294–3524 cm⁻¹, and the carbonyl (C=O) stretch appears in the range of 1614–1692 cm⁻¹. nih.gov Sulfonamide groups, when present, give rise to asymmetric and symmetric SO₂ stretching bands around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The C-Cl stretching vibration is generally found in the 500-800 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.govnih.gov By combining FT-IR and Raman data, a more complete picture of the vibrational modes can be obtained, aiding in the structural confirmation of the synthesized compounds. nih.govresearchgate.net

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1506 - 1587
Nitro (NO₂)Symmetric Stretch1302 - 1378
Amide (N-H)Stretch3294 - 3524
Amide (C=O)Stretch1614 - 1692
Sulfonamide (SO₂)Asymmetric Stretch1302 - 1398
Sulfonamide (SO₂)Symmetric Stretch1127 - 1183
C-ClStretch500 - 800

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups in this compound Derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the elemental analysis of this compound derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov

Electron impact (EI) mass spectrometry studies of related nitrothiazole compounds have shown characteristic fragmentation patterns. nih.gov These include the elimination of the NO₂ radical and a neutral NO molecule. nih.gov Cleavage of the thiazole (B1198619) ring can also occur, leading to specific fragment ions that provide structural clues. nih.gov

Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of these derivatives, particularly for confirming the molecular weight of synthesized compounds and their metal complexes. biointerfaceresearch.comnih.gov For example, in the analysis of a Schiff base derived from benzothiazole, ESI-MS was used to identify the protonated molecular ion [M+H]⁺ and the deprotonated molecular ion [M-H]⁻. nih.gov

The fragmentation patterns observed in the mass spectrum can be analyzed to deduce the structure of the molecule, corroborating the information obtained from NMR and vibrational spectroscopy.

Ion Formation Process Significance
[M]⁺Molecular IonConfirms molecular weight.
[M-NO₂]⁺Loss of a nitro radicalCharacteristic of nitroaromatic compounds.
[M-NO]⁺Loss of a nitric oxide moleculeCharacteristic fragmentation pathway.
[M+H]⁺Protonated Molecule (ESI)Confirms molecular weight in soft ionization.
[M-H]⁻Deprotonated Molecule (ESI)Confirms molecular weight in soft ionization.

Table 3: Common Fragment Ions and Adducts in the Mass Spectrometry of Nitrobenzothiazole Derivatives.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly

Crystallographic studies are essential for understanding how these molecules pack in the crystal lattice and the nature of the intermolecular interactions that govern their supramolecular assembly. nih.govrsc.org These interactions can include hydrogen bonding, π-π stacking, and other non-covalent forces, which play a crucial role in the physical properties of the material. nih.govrsc.org

For example, in the crystal structure of some aroylhydrazones derived from 2-chlorobenzaldehyde, the molecules are stabilized by a network of intermolecular hydrogen bonds. researchgate.net Similarly, in certain phenytoin (B1677684) derivatives, inter- and intramolecular hydrogen bonds, along with ring interactions, stabilize the crystal packing. nih.gov The study of these interactions is key to understanding and designing materials with specific solid-state properties. rsc.org

Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise positions of all atoms in the molecule.
Bond Lengths & AnglesGeometric details of the molecular structure.
Intermolecular InteractionsDetails of hydrogen bonding, π-stacking, etc.

Table 4: Key Information Obtained from X-ray Crystallography.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound derivatives. mdpi.comnih.gov The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic excitations from the ground state to higher energy states. mdpi.com

The position and intensity of the absorption bands are influenced by the molecular structure, including the extent of π-conjugation and the nature of the substituents. mdpi.com For instance, the introduction of nitrogen-containing heterocycles at the 2-position of a naphtho[2,3-d]thiazole-4,9-dione (B78148) core can lead to significant bathochromic (red) shifts in the absorption spectrum. mdpi.com In some cases, these derivatives exhibit fluorescence, emitting light at a longer wavelength after being excited. mdpi.com

The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) derivatives are also highly dependent on their aggregation state. nih.gov While the length of alkyl chains may have a negligible effect on the electronic properties in solution, they can significantly modulate the photophysical behavior in the solid state due to their influence on crystal packing. nih.gov

Technique Property Measured Information Gained
UV-Vis AbsorptionWavelengths of light absorbedElectronic transitions, conjugation length.
Fluorescence EmissionWavelengths of light emittedExcited state properties, potential for use in optical devices.
Quantum YieldEfficiency of fluorescenceIndicates the brightness of the fluorophore.
Stokes ShiftDifference between absorption and emission maximaImportant for applications in fluorescence imaging and sensing.

Table 5: Photophysical Properties Investigated by UV-Vis and Fluorescence Spectroscopy.

Electron Spin Resonance (ESR) Spectroscopy for Metal Complex Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species with unpaired electrons, such as metal complexes of this compound derivatives. orientjchem.org This method provides valuable information about the electronic structure and the coordination environment of the metal ion. nih.govorientjchem.org

For paramagnetic metal complexes, such as those of Cu(II), the ESR spectrum can reveal the geometry of the complex. orientjchem.org For example, in a [Cu(BTADH)₂] complex, the g-values (g║ and g⊥) obtained from the ESR spectrum indicated a distorted octahedral geometry. orientjchem.org The g-values can also provide insights into the covalent character of the metal-ligand bond. orientjchem.org

In the case of V(IV)O complexes, the ESR spectrum often shows a characteristic hyperfine pattern that is consistent with the presence of monomeric VIVO-bound species. nih.gov The analysis of the spin Hamiltonian parameters obtained from the simulation of the ESR spectra allows for a detailed characterization of the paramagnetic center. nih.gov

Metal Ion Geometry ESR Spectral Features
Cu(II)Distorted OctahedralAxial spectrum with g║ > g⊥ > 2.0
V(IV)OSquare-basedAxial spectrum with characteristic hyperfine splitting

Table 6: ESR Characteristics of Metal Complexes with Benzothiazole-based Ligands.

Theoretical and Computational Investigations of 2 Chloro 4 Nitrobenzo D Thiazole and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For derivatives of benzothiazole (B30560), DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), are employed to determine optimized molecular geometries. mdpi.commdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state.

The theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com For instance, in studies of similar structures like 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine, a good correlation between the calculated and experimental geometric parameters was observed. mdpi.com In the absence of experimental crystal data for a specific derivative, the optimized structure from DFT provides a reliable model for its physical and chemical properties. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The distribution of these orbitals indicates the sites most likely to be involved in chemical reactions. For example, in a related thiazole (B1198619) derivative, the LUMO was found to be distributed over the 1,2,4-triazolo[4,3-a]pyridine ring, suggesting this area is susceptible to nucleophilic attack. mdpi.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. unist.ac.krresearchgate.net A smaller energy gap suggests higher reactivity. unist.ac.krresearchgate.net

Table 1: Selected Theoretical vs. Experimental Bond Lengths and Angles for a Related Heterocyclic Compound This table is illustrative, based on data for 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine to demonstrate the principle.

ParameterExperimental Value (Å or °)Theoretical Value (Å or °)
C6-S1-C7-C8 (Torsion Angle)176.69(18)179.99
C5-N1 (Bond Length)1.385(3)1.378
C1-N1 (Bond Length)1.393(3)1.390

Source: Adapted from studies on related heterocyclic compounds. mdpi.com

Quantum Chemical Reactivity Descriptors

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. Besides the HOMO-LUMO gap, these include the Molecular Electrostatic Potential (MEP), Fukui functions, and the global electrophilicity index.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. unist.ac.krresearchgate.net For nitro-substituted thiazoles, the area around the nitro group typically shows a strong negative potential, indicating its susceptibility to electrophilic attack and its role in intermolecular interactions like hydrogen bonding. unist.ac.krresearchgate.net

Frontier Molecular Orbitals (FMOs) analysis reveals that for many thiazole derivatives, the HOMO is often located on the thiazole ring and associated substituents, while the LUMO is centered elsewhere, such as a connected phenyl ring. unist.ac.krresearchgate.net The energy gap (ΔE) between these orbitals is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Studies on related compounds show that the presence of a nitro group can significantly lower the HOMO-LUMO gap, enhancing the molecule's reactivity. unist.ac.krresearchgate.net

While not explicitly detailed in the provided search results for 2-Chloro-4-nitrobenzo[d]thiazole, Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The electrophilicity index provides a quantitative measure of a molecule's ability to accept electrons, which is particularly relevant for a compound with electron-withdrawing groups like chloro and nitro groups.

Computational Analysis of Reaction Pathways and Mechanism Elucidation

Computational methods are invaluable for mapping out potential reaction pathways and elucidating complex reaction mechanisms. For instance, the cycloaddition reactions of 4-alkenyl-2-dialkylaminothiazoles with nitroalkenes were studied computationally to understand the potential energy surfaces of four possible reaction pathways. nih.gov This analysis correctly predicted the experimentally observed regio- and diastereoselectivity, revealing that the reaction proceeds via a favored exo-transition state. nih.gov

Similarly, the mechanism of nucleophilic substitution, a key reaction for this compound, can be investigated. Studies on the related compound 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) show that the chlorine atom is susceptible to attack by a nucleophile, such as an amine group. nih.gov Computational analysis can model the transition states and intermediates of this process, providing insights into the reaction kinetics and the factors that influence its outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

For derivatives of 2-chloro-4-nitro-benzamide, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 100 ns), researchers can confirm that the ligand remains stably bound within the active site. nih.govresearchgate.netresearchgate.net These simulations also reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action.

Several studies have employed molecular docking to investigate thiazole and benzothiazole derivatives as potential inhibitors of various enzymes. researchgate.netnih.gov For example, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were docked into the active sites of α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.govresearchgate.net The results revealed key binding interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme's active site. nih.govresearchgate.net These in silico findings often corroborate experimental data on enzyme inhibition. nih.govresearchgate.net

Table 2: Representative Molecular Docking Studies on Thiazole Derivatives

Compound ClassProtein TargetKey FindingsReference
Benzothiazole-pyrazole hybridsNitroreductaseHigh binding affinity with a score of -8.5 kcal/mol. researchgate.net
2-Chloro-4-nitrobenzamide derivativesα-Glucosidase, α-AmylaseShowed hydrogen bonding and hydrophobic interactions with active site residues. nih.govresearchgate.net
2,4-disubstituted thiazolesTubulin (colchicine site)Binding energies ranged from -13.88 to -14.50 kcal/mol, higher than the reference inhibitor. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Supramolecular Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify specific atoms involved in interactions and their relative strengths. nih.govresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Thiazole Derivative This table is illustrative, based on data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

Interaction TypeContribution (%)
H···H39.2
C···H/H···C25.2
Cl···H/H···Cl11.4
O···H/H···O8.0

Source: Adapted from Hirshfeld analysis of a related thiazole compound. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in donor-pi-acceptor (D-π-A) systems, can exhibit significant non-linear optical (NLO) properties. These materials have potential applications in advanced technologies like optical data storage and signal processing. nih.gov The presence of both a chloro group and a strong electron-withdrawing nitro group on the benzothiazole scaffold suggests that this compound derivatives could possess NLO activity.

Computational DFT methods are used to predict NLO properties by calculating the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov Studies on various organic chromophores have shown that the introduction of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can significantly enhance NLO responses. nih.gov For instance, the presence of nitro groups was found to decrease the HOMO-LUMO gap and increase the hyperpolarizability values. nih.gov Theoretical calculations allow for the rational design of new molecules with optimized NLO properties before undertaking complex and costly synthesis. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions in in Vitro and Research Models

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects with Biological Response in Model Systems

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any associated rings. Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of these compounds, particularly in the context of antimicrobial and anticancer research.

The impact of halogen substituents has been a recurring theme in SAR studies of thiazole-based compounds. In a comparative study of 2,5-disubstituted-4-thiazolidinones, the presence of a fluoro group in addition to a chloro group on the phenylimino moiety at position-2 markedly influenced antibacterial activity. researchgate.net Specifically, derivatives bearing a 3-chloro-4-fluorophenyl group often exhibited superior potency. mdpi.com

Beyond antimicrobial applications, SAR studies have guided the development of benzothiazole derivatives as enzyme inhibitors for other diseases. In the design of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy, a series of 4-(benzo[d]thiazol-2-yl) phenols based on 4-hydroxycoumarin (B602359) were synthesized. Among these, specific substitutions led to a compound with potent inhibitory activity (IC50 value of 2.7 µM). nih.gov For the dual inhibition of EGFR and VEGFR-2 in cancer therapy, SAR analysis of 2-chloro-4-anilino-quinazolines highlighted the importance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for effective interaction with the kinase binding sites. nih.gov

The flexibility of the molecular scaffold is another important consideration. In the development of thiazole (B1198619) aminoguanidines against MRSA, introducing a rotatable bond between the C2 position of the thiazole and a hydrophobic group increased molecular flexibility, leading to new analogs with potent activity against both MRSA and E. coli. nih.gov However, there is an optimal range for this flexibility, as excessive increases can have adverse effects on activity. nih.gov

These examples underscore the power of SAR studies in rationally designing benzothiazole-based compounds with enhanced biological activity. By systematically modifying substituents and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds for specific therapeutic targets.

In Vitro Enzyme Inhibition Studies

The inhibitory activity of 2-Chloro-4-nitrobenzo[d]thiazole and its derivatives against various enzymes has been a subject of significant investigation, revealing their potential as modulators of key biological pathways.

Inhibition Kinetics and Binding Modes with Purified Enzymes

While specific kinetic data for this compound is not extensively detailed in the provided context, the broader class of thiazole derivatives has been shown to interact with and inhibit various enzymes through different mechanisms. For instance, in the pursuit of novel acetylcholinesterase (AChE) inhibitors, a series of 4-(benzo[d]thiazole-2-yl) phenols were evaluated. nih.gov The most potent compound in this series exhibited an IC50 value of 2.7 µM. nih.gov Molecular docking and dynamics simulations were employed to understand the binding interactions of these compounds within the active site of AChE. nih.gov

Similarly, in the context of cancer therapy, novel 2-chloro-4-anilino-quinazoline derivatives were designed as dual inhibitors of EGFR and VEGFR-2. nih.gov Docking studies revealed that a hydrogen bond donor at the para position of the aniline moiety was crucial for interaction with conserved glutamate (B1630785) and aspartate residues in the binding sites of both kinases. nih.gov Another study focused on thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, with the most active compounds showing IC50 values in the sub-micromolar range. nih.gov

In the antibacterial domain, thiazole aminoguanidines have been identified as inhibitors of undecaprenyl diphosphate (B83284) synthase (UPPS). nih.gov The most effective compound from this series demonstrated an IC50 of 145 μmol L−1 against the E. coli UPPS enzyme. nih.gov

Selectivity Profiling Against Enzyme Families

The selectivity of thiazole-based inhibitors is a critical aspect of their development as therapeutic agents. The ability to target a specific enzyme or enzyme family while minimizing off-target effects is paramount.

For example, 2-chloro-4-anilino-quinazolines were specifically designed and evaluated for their dual inhibitory effects on EGFR and VEGFR-2, two key kinases in cancer progression. nih.gov This dual-targeting approach can offer synergistic antitumor activity. nih.gov

In the context of antimicrobial research, the focus is often on enzymes unique to pathogens. The inhibition of bacterial enzymes like UPPS by thiazole aminoguanidines represents a targeted approach to disrupt essential bacterial processes. nih.gov

Conversely, some thiazole derivatives have been investigated for their effects on broader signaling pathways. For instance, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to inhibit the extracellular signal-regulated kinase (ERK) pathway in non-small cell lung carcinoma cells, suggesting a broader impact on cellular signaling cascades. researchgate.net

The table below summarizes the inhibitory activities of various thiazole derivatives against different enzymes, as reported in the literature.

Compound ClassTarget Enzyme(s)Reported IC50Reference(s)
4-(Benzo[d]thiazol-2-yl) phenolsAcetylcholinesterase (AChE)2.7 µM nih.gov
2-Chloro-4-anilino-quinazolinesEGFR, VEGFR-2Not specified nih.gov
Thiazolidine-2,4-dione derivativesVEGFR-2Sub-micromolar range nih.gov
Thiazole aminoguanidinesUndecaprenyl diphosphate synthase (UPPS)145 µmol L−1 nih.gov

Cellular Pathway Modulation in Research Cell Lines

The biological effects of this compound and related compounds are often rooted in their ability to modulate specific cellular pathways. Research utilizing various cell lines has shed light on the mechanisms by which these molecules exert their influence, particularly in the context of bacterial biofilm formation and virulence.

Mechanistic Basis of Biofilm Inhibition in Bacterial Models

Bacterial biofilms are notoriously resistant to conventional antibiotics, making the development of anti-biofilm agents a critical area of research. nih.gov The formation of a biofilm is a multi-step process that begins with the adhesion of planktonic bacteria to a surface, followed by proliferation and the production of an extracellular polymeric substance (EPS) matrix. nih.gov This matrix provides structural integrity and protects the embedded bacteria. frontiersin.org

Thiazole derivatives have emerged as promising inhibitors of biofilm formation. nih.gov Their mechanisms of action often involve interference with key stages of biofilm development. Some compounds act by inhibiting the initial attachment of bacteria to surfaces. nih.gov For example, new thiazole nortopsentin analogues have been shown to interfere with the first step of biofilm formation in a dose-dependent manner, with particular selectivity against staphylococcal strains. nih.gov

Another key mechanism of biofilm inhibition is the disruption of the EPS matrix. frontiersin.org Thiazole aminoguanidines have demonstrated the ability to not only inhibit the formation of MRSA biofilms but also to eradicate mature biofilms in a dose-dependent manner. nih.gov At its minimum inhibitory concentration (MIC), one such compound was able to eradicate 70% of MRSA biofilms. nih.gov

The table below provides a simplified overview of the stages of biofilm formation and potential points of inhibition by thiazole derivatives.

Stage of Biofilm FormationDescriptionPotential Inhibition by Thiazole Derivatives
Initial Attachment Reversible and irreversible adhesion of planktonic bacteria to a surface.Interference with adhesion factors. nih.gov
Proliferation Growth and division of attached bacteria to form microcolonies.Inhibition of bacterial growth.
EPS Production Synthesis of the extracellular polymeric substance (EPS) matrix.Disruption of EPS synthesis or integrity. nih.govfrontiersin.org
Maturation Development of a three-dimensional biofilm structure.Eradication of the mature biofilm structure. nih.gov
Dispersion Release of bacteria from the biofilm to colonize new sites.Not explicitly detailed in the provided context.

Exploration of Effects on Specific Biological Targets (e.g., Gac/Rsm Two-Component System)

A significant breakthrough in understanding the anti-biofilm activity of benzothiazole derivatives has been the identification of the Gac/Rsm two-component system as a key molecular target. nih.gov This signaling cascade is a global regulator of virulence and biofilm formation in several pathogenic bacteria, including Pseudomonas aeruginosa. nih.gov

The Gac/Rsm system typically consists of a sensor kinase (GacS) and a response regulator (GacA). nih.gov Upon activation, this system positively regulates the expression of small non-coding RNAs (RsmY and RsmZ), which in turn sequester the translational repressor protein RsmA. This sequestration allows for the translation of genes involved in biofilm formation and the production of virulence factors.

Recent studies have identified novel benzothiazole derivatives that can potently inhibit biofilm formation at nanomolar concentrations by targeting the Gac/Rsm pathway. nih.gov One such compound, designated SN12, was found to have an IC50 of 43.3 nmol/L for biofilm inhibition in P. aeruginosa. nih.gov By targeting this two-component system, these compounds disrupt the regulatory network controlling biofilm development. nih.gov This approach represents an unconventional strategy for combating bacterial infections, as it targets virulence rather than bacterial viability directly, which may slow the development of antibiotic resistance. nih.gov

The modulation of the Gac/Rsm system by benzothiazole derivatives highlights their potential as antibacterial synergists. In murine skin wound infection models, SN12 was shown to significantly enhance the antibacterial effects of conventional antibiotics like tobramycin, vancomycin, and ciprofloxacin (B1669076) against P. aeruginosa infections. nih.gov This synergistic effect underscores the therapeutic potential of targeting key regulatory pathways in bacteria.

Investigations of Neuroprotective Effects in Human Neuroblastoma Cells

As of the current literature review, no specific studies investigating the neuroprotective effects of this compound in human neuroblastoma cell lines have been identified.

Human neuroblastoma cell lines, such as SH-SY5Y, are widely utilized as in vitro models to assess the neuroprotective potential of various compounds against neurotoxic insults. nih.gov These cell lines offer a valuable tool to study cellular mechanisms underlying neurodegeneration and protection. Research in this area often involves inducing cellular damage, for example through cytotoxic hypoxia, and then evaluating the ability of a test compound to mitigate this damage. nih.gov Parameters such as cell viability, changes in protein levels of key signaling molecules, and high-energy phosphate (B84403) concentrations are typically measured to quantify neuroprotective efficacy. nih.gov While a variety of compounds, including some naturally derived substances and synthetic molecules, have demonstrated neuroprotective effects in these models, specific data for this compound is not available. nih.govnih.gov

Table 1: Summary of Neuroprotective Effect Investigations for this compound in Human Neuroblastoma Cells

Parameter Finding
Cell Line Studied No data available
Neurotoxic Insult Model No data available
Measured Endpoints No data available

Bioreduction Pathways of the Nitro Group and Formation of Reactive Intermediates

The biological activity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process can lead to the formation of various reactive intermediates that are capable of interacting with cellular macromolecules. While specific studies on the bioreduction of this compound are limited, the general pathways for nitroaromatic compounds are well-established and provide a likely model for its metabolism. nih.govnih.govlibretexts.org

The bioreduction of a nitro group is a stepwise process that involves the sequential addition of electrons, leading to intermediates with varying degrees of reactivity. libretexts.org Under anaerobic conditions, bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov A similar reduction can also occur in fungi and aerobic bacteria. nih.gov

The key stages in the bioreduction of a nitroaromatic compound (Ar-NO₂) are as follows:

Nitro Radical Anion Formation: The initial step is a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻). This species can be highly reactive.

Nitroso Intermediate: A further one-electron reduction and protonation, or a two-electron reduction followed by the loss of water, leads to the formation of a nitroso derivative (Ar-N=O). libretexts.org

Hydroxylamino Intermediate: The nitroso intermediate can then undergo another two-electron reduction to yield an N-substituted hydroxylamine (B1172632) (Ar-NHOH). libretexts.org These hydroxylamino intermediates are often implicated in the toxic and mutagenic effects of nitroaromatic compounds as they can react with biomolecules. nih.gov

Amine Formation: The final step in this pathway is the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). libretexts.orgwikipedia.org

The formation of these reactive intermediates, particularly the nitroso and hydroxylamino species, is a critical aspect of the mechanism of action for many nitro-containing drugs and toxic agents. nih.gov These intermediates can covalently bind to cellular components like DNA, leading to cellular damage and, in some therapeutic contexts, cell death. nih.gov The strong electron-withdrawing nature of the nitro group facilitates these reduction reactions. nih.govnih.gov

Table 2: Generalized Bioreduction Pathway of a Nitroaromatic Group

Step Intermediate Chemical Transformation
1 Nitro Radical Anion Ar-NO₂ + e⁻ → Ar-NO₂⁻
2 Nitroso Compound Ar-NO₂⁻ + e⁻ + 2H⁺ → Ar-N=O + H₂O
3 N-Substituted Hydroxylamine Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Applications As a Synthetic Building Block and Chemical Probe in Academic Research

Utility of 2-Chloro-4-nitrobenzo[d]thiazole in the Synthesis of Diverse Organic Molecules

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds.

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with aryl amines can yield N-aryl-4-nitrobenzo[d]thiazol-2-amine derivatives. Similarly, treatment with thiols leads to the formation of 2-(aryl/alkylthio)-4-nitrobenzo[d]thiazoles. The nitro group at the 4-position can also be chemically modified, typically through reduction to an amino group, which can then undergo further derivatization. This dual reactivity at two distinct positions of the benzothiazole (B30560) core makes this compound a valuable precursor for creating libraries of substituted benzothiazoles for various research applications.

One common transformation is the synthesis of 2-amino-4-nitrobenzo[d]thiazole derivatives by reacting this compound with various amines. These derivatives can serve as intermediates for more complex molecules. For example, the resulting 2-amino-4-nitrobenzothiazole can be further functionalized. Research has shown the synthesis of aryl amino acetyl-2-amino-4-nitrobenzothiazole derivatives from these precursors. researchgate.net

The reactivity of the chlorine atom is a key feature. Nucleophilic substitution reactions with different functional groups are common. For example, the chlorine can be substituted by other halogens or functional groups to create a range of 2-substituted-4-nitrobenzo[d]thiazoles. The nitro group can also be reduced to an amine, opening up another avenue for diversification of the molecular structure.

Table 1: Examples of Molecules Synthesized from this compound

Starting Material Reagent Resulting Compound Class Reference
This compound Aryl amine N-Aryl-4-nitrobenzo[d]thiazol-2-amines researchgate.net
This compound Thiol 2-(Aryl/alkylthio)-4-nitrobenzo[d]thiazoles nih.gov
This compound Hydrazine 2-Hydrazinyl-4-nitrobenzo[d]thiazole jocpr.com

Precursor for the Development of Functionalized Materials

The structural framework of this compound makes it a suitable starting material for the synthesis of functionalized materials, such as dyes and pigments. The benzothiazole core is a known chromophore, and by introducing various substituents through the reactive chloro and nitro groups, the electronic and photophysical properties of the resulting molecules can be tuned.

For instance, the synthesis of azo dyes can be envisioned by reducing the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component. The resulting azo compounds containing the benzothiazole moiety may exhibit interesting coloristic properties. While specific research on dyes derived directly from this compound is not extensively documented in the provided results, the general principles of dye chemistry suggest its potential in this area. The synthesis of hetero bi-functional reactive dyes containing a 2-chloro-4-alkylthio-s-triazinyl reactive group has been reported, highlighting the utility of related chloro-substituted heterocycles in dye synthesis. researchgate.net

Design and Synthesis of Chemical Probes for Biological Research

The benzothiazole scaffold is a key component in the design of chemical probes for biological research, owing to its presence in various bioactive molecules and its favorable photophysical properties.

Benzothiazole derivatives are known to exhibit fluorescence, and this property can be modulated by the introduction of electron-donating and electron-withdrawing groups. The 4-nitro group in this compound is a strong electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in the design of fluorescent probes.

While direct application of this compound as a fluorophore is not detailed, its derivatives hold promise. For example, the reaction with various nucleophiles can lead to a range of substituted benzothiazoles with potentially tunable fluorescent properties. The development of 4,7-diarylbenzo[c] jocpr.comrsc.orgbiointerfaceresearch.comthiadiazoles as fluorophores highlights the potential of related heterocyclic systems in this area. rsc.org The core principle involves creating donor-acceptor systems within the molecule to achieve desired photophysical characteristics.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. ABPP probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a recognition element, and a reporter tag for detection.

The thiazole (B1198619) ring is a component of some ABPP probes. For instance, a thiazole cyanopyrrolidine scaffold has been used to develop covalent inhibitors and activity-based probes for ubiquitin carboxy-terminal hydrolase L1 (UCHL1). nih.gov While not directly employing the this compound structure, this demonstrates the utility of the broader thiazole chemical space in designing such probes. The reactive chloro group in this compound could potentially serve as a warhead for targeting certain nucleophilic residues in enzyme active sites, although this application requires further investigation. The development of ABPP probes often involves the use of electrophilic "warheads" that can react with nucleophilic amino acid residues in an enzyme's active site. matthewslab.org

Applications in Coordination Chemistry as Ligands for Metal Complexes

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, can act as a ligand to coordinate with metal ions, forming metal complexes with diverse geometries and potential applications. The coordination ability of the benzothiazole ring is well-established, with the nitrogen atom being a common coordination site. researchgate.netresearchgate.net

While research specifically detailing the use of this compound as a ligand is limited in the provided results, the broader class of 2-substituted benzothiazoles has been studied for their coordination behavior. For example, complexes of 2-amino-, 2-chloro-, and 2-methyl-benzothiazole with various transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) have been prepared and characterized. rsc.org The presence of the 2-substituent can influence the stereochemistry of the resulting metal complexes. rsc.org

The nitro group on the this compound ring can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. It is plausible that this compound or its derivatives could be used to synthesize novel metal complexes with interesting catalytic or biological properties. For instance, the synthesis of ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole (B1203474) derivatives has been explored for their anticancer potential. frontiersin.org

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Mechanistic Understandings

The synthesis of 2-Chloro-4-nitrobenzo[d]thiazole and related structures has been approached through several established and emerging routes. Traditionally, the synthesis relies on the cyclization of appropriately substituted anilines. For instance, processes involving the reaction of 2-aminothiophenols with various reagents are common for forming the benzothiazole (B30560) core. nih.govnih.gov The introduction of the chloro and nitro groups can be achieved either by starting with pre-functionalized precursors, such as 2-chloro-4-nitroaniline (B86195) or by post-cyclization modification, although the latter can be challenging due to the directing effects of the existing substituents.

A key mechanistic aspect is the nucleophilic aromatic substitution (SNAr) at the 2-position, where the chlorine atom serves as an excellent leaving group. This reactivity is significantly enhanced by the electron-withdrawing nature of the fused nitro-aromatic ring system. scielo.br This inherent reactivity allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), making this compound a versatile building block for creating libraries of derivatives. nih.govmdpi.com

Recent synthetic advancements focus on improving efficiency, safety, and environmental impact, aligning with the principles of green chemistry. nih.govnih.govmdpi.com These include the development of one-pot procedures, microwave-assisted synthesis, and the use of novel catalysts to facilitate reactions under milder conditions with higher yields. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Benzothiazole Derivatives

Synthetic ApproachDescriptionAdvantagesChallenges
Classical Condensation Reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govnih.govWell-established, versatile for various substitutions.Often requires harsh conditions (e.g., high temperature, strong acids).
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction between precursors. nih.govRapid reaction times, higher yields, cleaner reactions.Requires specialized equipment, scalability can be an issue.
Catalytic C-H Functionalization Direct functionalization of the benzothiazole core using transition metal catalysts. mdpi.comHigh atom economy, allows for novel modifications.Catalyst cost and removal, regioselectivity control.
Flow Chemistry Continuous synthesis in a flow reactor, allowing for precise control over reaction parameters.Enhanced safety, improved reproducibility, easier scale-up.High initial setup cost, potential for clogging.

Emerging Trends in Benzothiazole Chemistry Relevant to this compound

The broader field of benzothiazole chemistry is continually evolving, with several trends poised to significantly impact research on this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forming new bonds under exceptionally mild conditions. This could enable novel functionalizations of the benzothiazole core or its derivatives that are not accessible through traditional thermal methods.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. Techniques for late-stage C-H functionalization could be applied to derivatives of this compound, allowing for the rapid diversification of biologically active lead compounds. mdpi.com

Denitrogenative Functionalization: Recent developments in using benzotriazoles as synthetic precursors through ring-opening and denitrogenation could inspire new pathways to construct or functionalize the benzothiazole ring system. researchgate.net

Prospective Avenues for Rational Design and Targeted Synthesis

The structure of this compound is ripe for rational design and targeted synthesis, particularly in drug discovery. nih.govescholarship.org The strategic replacement of the chlorine atom allows for the introduction of various pharmacophores to target specific biological endpoints. rsc.orgrsc.org

For example, attaching moieties known to interact with specific enzyme active sites or cellular receptors can steer the molecule's activity. The nitro group, a known bioreductive function, can be exploited in designing hypoxia-activated prodrugs for cancer therapy. mdpi.com Such prodrugs remain inactive in healthy, oxygen-rich tissues but are reduced to cytotoxic agents in the low-oxygen environment of solid tumors. mdpi.com

Table 2: Prospective Modifications and Targeted Applications

Position of ModificationProposed SubstituentRationale / Targeted Application
C2-Position (replacing Cl) Piperazine or morpholine (B109124) derivativesImprove solubility and target protein kinases.
C2-Position (replacing Cl) Amide-linked aryl groupsEnhance DNA binding or enzyme inhibition. rsc.orgrsc.org
Nitro Group (C4) Reduction to an amino groupCreate a new point for derivatization or alter electronic properties. nih.gov
Aromatic Ring Introduction of fluorine atomsModulate metabolic stability and binding affinity.

Future Directions in Advanced Computational Modeling and Structural Characterization

Future progress will be heavily reliant on the synergy between experimental work and advanced computational and analytical techniques.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govnih.gov These calculations can predict the most likely sites for metabolic attack, rationalize reaction outcomes, and guide the design of new derivatives with optimized electronic properties for specific applications, such as improved antioxidant potential. nih.gov Molecular docking and dynamics simulations can further predict how these molecules bind to biological targets like enzymes or DNA, accelerating the drug discovery process. nih.govnih.gov

Structural Characterization: While routine spectroscopic methods (NMR, MS) are standard, advanced solid-state characterization techniques like single-crystal X-ray diffraction are crucial. nih.govresearchgate.net Determining the precise three-dimensional structure of this compound and its derivatives can reveal subtle conformational details and intermolecular interactions that govern their physical properties and biological activity. nih.govnih.govrsc.org

Untapped Potential in Exploring Novel Biological Mechanisms at the Molecular Level

The true potential of this compound likely extends beyond its current applications. The combination of a reactive electrophilic center (C2) and a bioreducible nitro group suggests several underexplored biological mechanisms.

The nitro group is a key feature in many antimicrobial and antiprotozoal drugs. scielo.brnih.gov Its mechanism often involves reduction within the target organism to form reactive nitroso and hydroxylamine (B1172632) species that can damage DNA and proteins. nih.gov The specific nitroreductase enzymes responsible for this activation in various pathogens could be a target for derivatives of this compound.

Furthermore, the ability of nitroaromatic compounds to be selectively activated in hypoxic (low oxygen) environments is a cornerstone of targeted cancer therapy. mdpi.com The tumor microenvironment is often hypoxic, and drugs that are specifically activated under these conditions can offer high selectivity for cancer cells while sparing healthy tissue. Exploring the potential of this compound as a scaffold for novel hypoxia-activated prodrugs is a highly promising avenue for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.